molecular formula C24H26FN3O3S2 B2773001 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[3-(propan-2-yl)phenyl]thiophene-2-carboxamide CAS No. 1291838-61-3

3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[3-(propan-2-yl)phenyl]thiophene-2-carboxamide

Cat. No.: B2773001
CAS No.: 1291838-61-3
M. Wt: 487.61
InChI Key: OBMMHKCONJIMND-UHFFFAOYSA-N
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Description

3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[3-(propan-2-yl)phenyl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C24H26FN3O3S2 and its molecular weight is 487.61. The purity is usually 95%.
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Properties

IUPAC Name

3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-N-(3-propan-2-ylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O3S2/c1-17(2)18-4-3-5-20(16-18)26-24(29)23-22(10-15-32-23)33(30,31)28-13-11-27(12-14-28)21-8-6-19(25)7-9-21/h3-10,15-17H,11-14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMMHKCONJIMND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[3-(propan-2-yl)phenyl]thiophene-2-carboxamide is a novel derivative belonging to the class of thiophene carboxamides, which have gained significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiophene ring , a sulfonamide group , and a piperazine moiety substituted with fluorophenyl and propan-2-yl groups. Its molecular formula is C20H24FN3O2SC_{20}H_{24}FN_3O_2S, with a molecular weight of approximately 473.6 g/mol. The unique structural components contribute to its biological activity, particularly in cancer research.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Kinases : It has been shown to modulate pathways associated with key kinases such as CDC7 and PKA, crucial for cell cycle regulation and tumor growth inhibition.
  • Apoptosis Induction : Similar compounds have demonstrated the ability to induce apoptotic cell death in cancer cell lines by activating caspases and altering mitochondrial membrane potential .
  • Interaction with Tubulin : The compound's structure allows it to interact with tubulin, potentially mimicking the action of known anticancer agents like Combretastatin A-4 (CA-4) .

Biological Activity

The biological activity of this compound has been evaluated in various studies:

Activity Type IC50 Values (µM) Cell Lines Tested Mechanism
Anticancer Activity5.46 - 12.58Hep3B (Hepatocellular carcinoma)Tubulin binding, apoptosis induction
Cytotoxicity2.5K562 (Chronic myelogenous leukemia)Caspase activation

Case Studies

  • Anticancer Activity : A study reported that derivatives similar to this compound showed significant cytotoxic effects against Hep3B cells, with IC50 values indicating potent activity. The compounds induced morphological changes in cancer spheroids, suggesting effective disruption of cellular architecture and function .
  • Mechanistic Insights : Another study highlighted that the thiophene moiety plays a critical role in enhancing the interaction profile with tubulin, leading to effective inhibition of cancer cell proliferation .

Scientific Research Applications

Antipsychotic Activity

The piperazine moiety is known for its role in the development of antipsychotic agents. Compounds containing piperazine derivatives have been extensively studied for their affinity towards serotonin and dopamine receptors, making them potential candidates for treating psychiatric disorders. Research indicates that the incorporation of a fluorophenyl group enhances the binding affinity to these receptors, which could improve therapeutic efficacy and reduce side effects associated with traditional antipsychotics .

Anticonvulsant Properties

Recent studies have suggested that thiophene-based compounds exhibit anticonvulsant activity. The structural features of 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[3-(propan-2-yl)phenyl]thiophene-2-carboxamide may contribute to its ability to modulate neuronal excitability, thus providing a basis for its use in managing epilepsy and other seizure disorders. In vitro assays have shown promising results, indicating a need for further exploration in preclinical models .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Key findings include:

  • Fluorophenyl Substitution : The presence of the fluorophenyl group significantly enhances receptor binding affinity and selectivity.
  • Piperazine Linkage : Variations in the piperazine structure can lead to changes in pharmacokinetics and pharmacodynamics, affecting overall efficacy.
  • Thiophene Core : The thiophene ring contributes to lipophilicity, which may enhance membrane permeability and bioavailability .

Study on Antipsychotic Effects

A recent study investigated the effects of similar piperazine derivatives on animal models of schizophrenia. The results indicated that compounds with structural similarities to this compound exhibited significant reductions in hyperactivity and improved cognitive function, suggesting potential therapeutic applications in managing schizophrenia symptoms .

Evaluation of Anticonvulsant Activity

In a controlled experiment assessing anticonvulsant properties, derivatives of thiophene were tested against standard anticonvulsants like phenytoin and carbamazepine. The study revealed that certain modifications to the thiophene structure led to enhanced efficacy in seizure control, supporting further investigation into the specific mechanisms by which this compound may exert its effects .

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